An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of the novel thiomorpholine derivative, 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies described herein are based on established principles for the synthesis and analysis of substituted thiomorpholine scaffolds, a class of compounds known for their diverse biological activities.[1][2]
The thiomorpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a 4-fluorobenzyl group at the 6-position and a carboxylic acid at the 3-position is anticipated to modulate the compound's physicochemical properties and biological target interactions. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.
Proposed Synthetic Pathway
The synthesis of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can be approached through a multi-step sequence, leveraging established methods for the construction of the thiomorpholine core.[4] A plausible and efficient route involves the initial synthesis of a substituted cysteine derivative followed by cyclization.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of (4R)-2-(4-fluorophenyl)thiazolidine-4-carboxylic acid (Intermediate A)
-
To a solution of L-cysteine (1.0 eq) in a mixture of ethanol and water (1:1), add 4-fluorobenzaldehyde (1.05 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield Intermediate A.
Rationale: This step involves the condensation of the amino group of cysteine with the aldehyde to form a thiazolidine ring, a common strategy for protecting both the amine and thiol functionalities of cysteine in a single step.
Step 2: Synthesis of (4R)-3-(2-chloroacetyl)-2-(4-fluorophenyl)thiazolidine-4-carboxylic acid (Intermediate B)
-
Suspend Intermediate A (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the mixture.
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate B.
Rationale: N-acylation with chloroacetyl chloride introduces the necessary carbon backbone for the subsequent cyclization to form the six-membered thiomorpholine ring.
Step 3: Synthesis of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid (Target Compound)
-
Dissolve Intermediate B (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a base, for example, sodium methoxide or sodium ethoxide (2.0 eq), to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. This step involves a base-mediated ring opening of the thiazolidine followed by an intramolecular nucleophilic substitution to form the thiomorpholine ring.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with an acidic resin or by adding dilute acid.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Rationale: This final step is a cascade reaction involving ring-opening and subsequent intramolecular cyclization to yield the desired thiomorpholine scaffold.[5] The use of a base facilitates the deprotonation of the thiol, which then acts as a nucleophile to displace the chloride, leading to the formation of the six-membered ring.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule. The expected chemical shifts for the target compound are predicted based on known data for similar structures.[6][7]
1H NMR (400 MHz, DMSO-d6): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the protons on the thiomorpholine ring, and the carboxylic acid proton.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.30 - 7.45 | m | 2H | Ar-H |
| ~7.10 - 7.25 | m | 2H | Ar-H |
| ~4.50 | dd | 1H | H-6 |
| ~4.20 | d | 1H | H-3 |
| ~3.80 - 4.00 | m | 2H | -CH2- (benzyl) |
| ~3.20 - 3.50 | m | 2H | H-2 |
13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum would complement the 1H NMR data, showing signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the thiomorpholine ring and benzyl group.
| Chemical Shift (δ ppm) | Assignment |
| ~172.0 | -COOH |
| ~168.0 | C=O (amide) |
| ~161.0 (d, 1JCF ≈ 245 Hz) | C-F |
| ~131.0 (d, 3JCF ≈ 8 Hz) | Ar-C |
| ~129.0 | Ar-C |
| ~115.0 (d, 2JCF ≈ 21 Hz) | Ar-C |
| ~58.0 | C-3 |
| ~55.0 | C-6 |
| ~48.0 | C-2 |
| ~35.0 | -CH2- (benzyl) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound.
-
Expected HRMS (ESI+): Calculated for C12H12FNO3S [M+H]+. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm-1) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1650 | C=O stretch (amide) |
| ~1510 | C=C stretch (aromatic) |
| ~1220 | C-F stretch |
Potential Biological Significance and Applications
Thiomorpholine derivatives are recognized for their wide array of biological activities.[1][2] The structural features of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid suggest several potential areas for biological investigation:
-
Anticancer Activity: Many heterocyclic compounds, including those with a thiomorpholine core, have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Antimicrobial Activity: The thiomorpholine scaffold is present in several compounds with antibacterial and antifungal properties.[10][11]
-
Enzyme Inhibition: The carboxylic acid moiety and the overall structure may allow the compound to act as an inhibitor for various enzymes, such as proteases or kinases, which are important targets in drug discovery.
Caption: Logical workflow from synthesis to biological evaluation.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of the novel compound 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid. By leveraging established synthetic methodologies for the thiomorpholine scaffold and employing standard analytical techniques, the successful preparation and structural confirmation of this target molecule can be achieved. The potential for diverse biological activities makes this compound and its analogues interesting candidates for further investigation in drug discovery programs.
References
-
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids. PMC. [Link]
-
Thiomorpholine Derivatives Research Articles. R Discovery. [Link]
-
SUBSITUTED 3-THIOMORPHOLINONES. R Discovery. [Link]
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Publications. [Link]
-
III Spectroscopic Data. AWS. [Link]
-
Copper-catalyzed intermolecular functionalization of unactivated C(sp3)-H bonds and aliphatic carboxylic acids. Infoscience. [Link]
-
3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. DOI. [Link]
-
Mycothiol synthesis by an anomerization reaction through endocyclic cleavage. Beilstein Journals. [Link]
-
γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6. De Gruyter. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Springer. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
GreenSynthesis of1-Cyclopropyl-6-fluoro-aryl acetyl-1,4-dihydro-4-oxo-7-(1- piperazinyl)-quinoline-3-carboxylicacids. Neuroquantology. [Link]
-
Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites. PubMed. [Link]
-
Data. Biological Magnetic Resonance Bank. [Link]
-
Spectra and physical data of (A2) :. Rsc.org. [Link]
-
6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. [Link]
-
Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Comptes Rendus de l'Académie des Sciences. [Link]
-
Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences. [Link]
-
SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL*. SYNTHETIC COMMUNICATIONS. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
